molecular formula C14H10ClFN4 B5627971 5-(2-chloro-4-fluorophenyl)-3-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine

5-(2-chloro-4-fluorophenyl)-3-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine

Cat. No. B5627971
M. Wt: 288.71 g/mol
InChI Key: SVMFNBDTXGBGNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related triazolylpyridine derivatives involves multiple steps, including esterification, Suzuki coupling, reduction, and chlorination processes. For instance, the synthesis of 5-(4-fluorophenyl)-3-chloromethyl pyridine as a related compound, starting from 5-bromonicotinic acid, demonstrates the complexity and the necessity of employing precise conditions to achieve high yield and purity, suitable for industrialized production (Li Pei-w, 2015).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, reveals that these molecules are essentially planar apart from certain substituent groups, which may be oriented roughly perpendicular to the main plane. This planarity plays a crucial role in the chemical reactivity and interactions of the compound (B. Kariuki, B. F. Abdel-Wahab, G. El‐Hiti, 2021).

Chemical Reactions and Properties

The reactivity of triazolylpyridine derivatives can be influenced by their molecular structure. For example, aryne-mediated transformations of triazine derivatives have been utilized to design novel fluorophores, demonstrating the compound's capability to participate in complex chemical reactions leading to products with significant fluorescence properties (T. Moseev et al., 2020).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and thermal stability, are critical for their application in various fields. The synthesized compounds often show good fluorescence quantum yields, indicating their potential use in photophysical applications. Thermal analysis indicates reasonable stability, making them suitable for various applications (Vikas Padalkar, K. Phatangare, N. Sekar, 2013).

Chemical Properties Analysis

The chemical properties of triazolylpyridine derivatives are influenced by their functional groups, which can participate in a wide range of reactions. These compounds have been studied for their potential in producing novel coordination polymers with varying architectures, demonstrating the versatility and reactivity of the pyridine-substituted triazolyl benzoate ligand (Pei-Yao Du et al., 2016).

properties

IUPAC Name

5-(2-chloro-4-fluorophenyl)-3-methyl-2-(1,2,4-triazol-4-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN4/c1-9-4-10(12-3-2-11(16)5-13(12)15)6-17-14(9)20-7-18-19-8-20/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMFNBDTXGBGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N2C=NN=C2)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-chloro-4-fluorophenyl)-3-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine

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